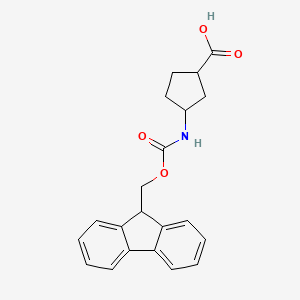

3-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid

Description

Chemical Name: (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid CAS: 220497-67-6 Molecular Formula: C₂₁H₂₁NO₄ Molecular Weight: 351.4 g/mol Structure: Comprises a cyclopentane ring with a carboxylic acid group at position 1 and an Fmoc-protected amino group at position 2. The stereochemistry (1R,3S) is critical for its role in peptide synthesis, where it acts as a conformationally constrained building block .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDMUBZVWRSQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclopentane ring formation | Starting from cyclopentanecarboxylic acid or cyclopentene derivatives, cyclization reactions or functional group transformations are performed to yield the cyclopentane scaffold with appropriate stereochemistry. | Methods may include catalytic hydrogenation or stereoselective cyclization. |

| 2 | Amination at C-3 position | Introduction of amino group via amination reactions using ammonia or amine sources, often under controlled temperature and pH to favor desired stereochemistry. | Protecting groups may be used to prevent side reactions. |

| 3 | Fmoc protection of amino group | Reaction of the free amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane or dimethylformamide at 0–25°C. | This step selectively protects the amino group, yielding the Fmoc-protected amino acid derivative. |

Reaction Conditions and Optimization

- Base selection: Triethylamine or sodium bicarbonate is commonly used to neutralize hydrochloric acid generated during Fmoc-Cl coupling.

- Solvent choice: Dichloromethane (DCM) or dimethylformamide (DMF) provide good solubility for reactants and facilitate the reaction.

- Temperature control: Low temperatures (0–10°C) reduce side reactions and racemization.

- Purification: Flash chromatography or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) is employed to isolate pure product.

Industrial Scale Considerations

- Flow microreactor technology: Enhances reaction efficiency, scalability, and reproducibility by providing precise control over reaction parameters.

- Yield and purity: Optimization of reaction times, reagent stoichiometry, and purification steps to maximize yield (>90%) and purity (>95%).

- Cost-effectiveness: Use of readily available starting materials and recyclable solvents to reduce production costs.

Data Tables Summarizing Preparation and Properties

| Parameter | Details |

|---|---|

| Molecular Formula | C21H21NO4 |

| Molecular Weight | 351.4 g/mol |

| CAS Number | 220497-67-6 |

| IUPAC Name | (1R,3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentanecarboxylic acid |

| Typical Purity | ≥95% (after purification) |

| Solvents for Synthesis | Dichloromethane, Dimethylformamide |

| Bases Used | Triethylamine, Sodium bicarbonate |

| Protecting Group Reagent | Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

Summary Table of Preparation Steps and Key Parameters

| Step No. | Reaction Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Cyclopentane ring synthesis | Cyclopentanecarboxylic acid derivatives, catalytic hydrogenation or cyclization | Cyclopentane scaffold with desired stereochemistry | Stereochemical control critical |

| 2 | Amination | Ammonia or amine reagents, controlled pH and temperature | Introduction of amino group at C-3 | Avoid racemization |

| 3 | Fmoc protection | Fmoc-Cl, triethylamine or sodium bicarbonate, DCM or DMF, 0–25°C | Fmoc-protected amino acid | High yield and stereochemical purity |

Chemical Reactions Analysis

Fmoc Deprotection

The Fmoc group is selectively removed under mild basic conditions to expose the primary amine for subsequent coupling.

| Parameter | Details |

|---|---|

| Reagent | 20–50% piperidine in DMF |

| Time/Temperature | 10–30 minutes at room temperature |

| Mechanism | Base-induced β-elimination, forming a dibenzofulvene-piperidine adduct |

Deprotection efficiency exceeds 95% under optimized conditions, as confirmed by HPLC monitoring.

Derivatization Reactions

The carboxylic acid undergoes typical transformations for functionalization:

Esterification

| Reagents | Conditions | Product |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux in methanol, 2 hours | Methyl ester derivative |

| DCC/DMAP | RT in dichloromethane, 12 hours | Activated ester for further coupling |

Amidation

| Reagents | Conditions | Product |

|---|---|---|

| EDC/NHS | RT in DMF, 4 hours | Stable NHS ester intermediate |

| HATU/DIEA | 0°C to RT, 1 hour | Direct amide bond with free amines |

Stability Under Oxidative/Reductive Conditions

Limited data exists, but analogous Fmoc-amino acids show:

| Condition | Effect |

|---|---|

| Oxidation (H₂O₂) | Degradation of cyclopentane ring (observed via TLC) |

| Reduction (LiAlH₄) | Partial reduction of carbamate group; not typically employed |

Comparative Reactivity Table

Key contrasts with linear Fmoc-amino acids:

| Property | Fmoc-Cycloleucine | Linear Fmoc-Amino Acids |

|---|---|---|

| Coupling Rate | Slower (steric hindrance) | Faster |

| Racemization Risk | Lower (rigid cyclopentane) | Higher |

| Solubility in DMF | 15–20 mM | 30–50 mM |

Side Reactions and Mitigation

Scientific Research Applications

(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing selective reactions at other functional groups. Upon removal of the Fmoc group, the free amino group can participate in further chemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Stereoisomers

The target compound exhibits stereochemical variations that significantly influence its biochemical interactions:

Ring Size Variations

Cyclobutane Analogs :

Substituent Modifications

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid, commonly referred to as Fmoc-3-aminocyclopentanecarboxylic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO4 |

| Molecular Weight | 351.40 g/mol |

| CAS Number | 117322-30-2 |

| Purity | ≥95.0% (by HPLC) |

| Melting Point | 187 °C |

Research indicates that this compound exhibits its biological activity primarily through modulation of protein synthesis pathways. It acts as a potent inhibitor of various enzymes involved in bacterial virulence, particularly through the type III secretion system (T3SS). The T3SS is a critical virulence factor in many Gram-negative bacteria, enabling them to inject effector proteins directly into host cells.

Inhibition of Bacterial Virulence

A study highlighted the compound's ability to inhibit the secretion of carboxypeptidase G2 (CPG2), a model enzyme used to assess T3SS activity. At concentrations around 50 μM, it demonstrated approximately 50% inhibition of CPG2 secretion, indicating its potential as an antimicrobial agent targeting bacterial virulence factors .

Cytotoxicity and Selectivity

In cytotoxicity assays, this compound displayed selective toxicity against certain pathogens while sparing human cells. This selectivity is crucial for developing therapeutic agents with minimal side effects on human health.

Case Studies and Research Findings

-

Study on E. coli Pathogenicity :

- A research project focused on enteropathogenic E. coli (EPEC) utilized this compound to evaluate its effects on bacterial pathogenicity. The results showed that treatment with the compound led to a significant downregulation of virulence factors in EPEC strains, suggesting its potential role in treating infections caused by these pathogens .

-

Screening Assays for Type III Secretion System :

- In another study, a screening assay was developed to quantify T3SS activity in various bacterial strains. The compound effectively inhibited T3SS-mediated secretion at concentrations that did not induce cytotoxic effects on the host cells, marking it as a promising candidate for further development in anti-infective therapies .

Q & A

Q. How is this compound applied in the synthesis of constrained peptide analogs?

- The cyclopentane ring imposes conformational rigidity, mimicking β-turns in native peptides. Example protocol:

- Couple with Fmoc-protected amino acids using SPPS on Wang resin.

- Deprotect with 20% piperidine, then cleave with TFA/TIS/H2O (95:2.5:2.5) .

- Validate secondary structures via circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.